![molecular formula C9H11NO3S B7587284 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid](/img/structure/B7587284.png)
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid
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Overview
Description
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid (MTCP) is a chemical compound that is widely used in scientific research for its unique properties. It is a derivative of the amino acid glycine and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid acts as a positive allosteric modulator of glycine receptors, which enhances the activity of these receptors in the presence of glycine. This results in an increase in the inhibitory neurotransmission mediated by glycine receptors, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception in animal models, which suggests that it may have potential as a therapeutic agent for pain management. 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid has also been shown to improve sleep quality and reduce anxiety in animal models.
Advantages and Limitations for Lab Experiments
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid has several advantages for lab experiments. It is a highly specific modulator of glycine receptors, which allows for the precise manipulation of these receptors in experiments. It is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, one limitation of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid. One area of focus is the development of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid-based therapeutics for pain management and anxiety disorders. Another area of focus is the investigation of the role of glycine receptors in neurological disorders such as epilepsy and schizophrenia. Additionally, the development of more specific modulators of glycine receptors may help to overcome the limitations of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid and provide new tools for research.
Conclusion:
In conclusion, 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid is a valuable tool for scientific research due to its unique properties as a modulator of glycine receptors. It has a variety of biochemical and physiological effects and has potential as a therapeutic agent for pain management and anxiety disorders. However, further research is needed to fully understand the mechanism of action of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid and its potential applications in medicine.
Synthesis Methods
The synthesis of 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid involves the reaction of glycine with thiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid. This method has been used in several studies to produce 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid with high purity and yield.
Scientific Research Applications
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid is widely used in scientific research as a tool to study the function of glycine receptors. It has been shown to modulate the activity of glycine receptors in the central nervous system, which are involved in the regulation of neuronal excitability. 2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid has also been used to study the role of glycine receptors in various physiological processes such as pain perception, sleep, and anxiety.
properties
IUPAC Name |
2-methyl-2-(thiophene-3-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-9(2,8(12)13)10-7(11)6-3-4-14-5-6/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXFKKDNMODPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(thiophene-3-carbonylamino)propanoic acid |
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